molecular formula C11H10ClNO2 B1617940 3-(5-chloro-1H-indol-3-yl)propanoic Acid CAS No. 54904-22-2

3-(5-chloro-1H-indol-3-yl)propanoic Acid

Cat. No.: B1617940
CAS No.: 54904-22-2
M. Wt: 223.65 g/mol
InChI Key: IUIMRMMVZDAFQI-UHFFFAOYSA-N
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Description

3-(5-chloro-1H-indol-3-yl)propanoic Acid is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

5-Chloro-1H-indole-3-propanoic acid and related compounds have been extensively studied for their potential in drug discovery and biological applications. For example, indole-based compounds with oxadiazole scaffolds have shown potent inhibitory potential against urease enzyme, suggesting their use in drug design programs (Nazir et al., 2018). Similarly, derivatives of indole-propanoic acids have been evaluated as inhibitors of cytosolic phospholipase A2α, an enzyme involved in inflammation and other pathological conditions (Tomoo et al., 2014).

Synthesis Techniques and Characterization

Research has also focused on the synthesis techniques and characterization of indole-related compounds. Various methods have been explored to synthesize these compounds with improved yields and properties. For instance, the synthesis of tritium-labeled MK-886, a leukotriene biosynthesis inhibitor, utilized indole-propanoic acid derivatives (SchmidtStanley et al., 1991). Furthermore, the study of the nucleophilic reactivities of indoles has provided valuable insights into the chemical properties of these compounds (Lakhdar et al., 2006).

Biological Activity and Therapeutic Potential

The biological activity of indole derivatives has been a key area of research. Schiff bases derived from 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid have shown remarkable antimicrobial activity, suggesting their potential in therapeutic applications (Radhakrishnan et al., 2020). Additionally, the synthesis and elucidation of compounds like 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide have been carried out to explore their potential interactions with biological targets (Geetha et al., 2019).

Indole Synthesis Techniques

A comprehensive review of indole synthesis techniques has been conducted, providing a classification of all indole syntheses and their applications (Taber & Tirunahari, 2011). This research is crucial for understanding the different methods available for synthesizing indole derivatives and their potential uses in various fields.

Properties

IUPAC Name

3-(5-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIMRMMVZDAFQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10203429
Record name 1H-Indole-3-propanoic acid, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54904-22-2
Record name 1H-Indole-3-propanoic acid, 5-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054904222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-propanoic acid, 5-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10203429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-chloro-1H-indole (2.5 g; 16.49 mmol), acrylic acid (2.49 mL; 36.28 mmol) and acetic anhydride (3.09 mL; 32.98 mmol) in acetic acid was stirred at 100° C. for 48 hours, concentrated under reduced pressure and diluted in NaOH 3N (water), the precipitate was filtered off and the solution acidified to pH 2 and extracted with dichloromethane. The organic phase was dried and concentrated under reduced pressure and the crude material was purified by flash chromatography on silica gel (eluent: 2 to 20% of ethyl acetate in dichloromethane) and (eluent: 15 to 60% of ethyl acetate in heptane) to give 0.900 g (24%) of 3-(5-chloro-1H-indol-3-yl)propanoic acid as a brown solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step One
Quantity
3.09 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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